molecular formula C10H17N3O5S3 B194973 N-Desethyl brinzolamide CAS No. 404034-55-5

N-Desethyl brinzolamide

カタログ番号: B194973
CAS番号: 404034-55-5
分子量: 355.5 g/mol
InChIキー: MVBJPOIMDXIBKC-QMMMGPOBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Desethyl brinzolamide involves the desethylation of brinzolamide. This process typically requires specific reaction conditions, including the use of dealkylating agents. The exact synthetic route may vary, but it generally involves the removal of an ethyl group from the parent compound, brinzolamide .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

化学反応の分析

Types of Reactions: N-Desethyl brinzolamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

科学的研究の応用

Pharmacological Profile

N-Desethyl brinzolamide exhibits pharmacological properties similar to its parent compound, brinzolamide. It functions as a carbonic anhydrase inhibitor, which plays a crucial role in reducing aqueous humor production in the eye, thereby lowering IOP.

Table 1: Pharmacokinetic Properties of this compound

ParameterValue
Steady-State Concentration (RBC)6 to 30 µM
Inhibition of Carbonic Anhydrase II70-75% at steady-state
Time to Steady-State20 to 28 weeks

Treatment of Glaucoma and Ocular Hypertension

This compound is primarily used in combination therapies for managing glaucoma and ocular hypertension. Clinical studies have demonstrated that brinzolamide, dosed three times daily, significantly reduces IOP by approximately 4 to 5 mmHg, comparable to other treatments like dorzolamide .

In pediatric populations, brinzolamide has shown efficacy similar to adults, with mean IOP reductions observed in naive patients and those previously on other therapies .

Combination Therapy

The combination of brinzolamide with brimonidine tartrate (as in the product Azarga) has been studied extensively. A clinical trial indicated that the pharmacokinetics of this compound when administered as part of this combination were comparable to those observed with individual components alone .

Case Studies and Clinical Trials

Several clinical trials have assessed the efficacy and safety of this compound:

  • Study C-10-010 : This study evaluated the pharmacokinetics of brimonidine and brinzolamide in healthy subjects. Results showed that this compound reached steady-state concentrations similar to those achieved with topical dosing of the combination product .
  • Phase 3 Studies : In these studies, patients receiving brinzolamide demonstrated significant reductions in IOP, with responder rates showing that up to 80% achieved targeted IOP levels .

Safety Profile

This compound has been found to have a favorable safety profile. In long-term studies, systemic inhibition of carbonic anhydrase was not associated with significant adverse effects on renal function or respiration in healthy subjects .

作用機序

N-Desethyl brinzolamide exerts its effects by inhibiting carbonic anhydrase enzymes, specifically carbonic anhydrase II and IV. This inhibition reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. The compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide and water to bicarbonate and protons, which is essential for aqueous humor secretion .

類似化合物との比較

Uniqueness: N-Desethyl brinzolamide is unique due to its specific role as a metabolite of brinzolamide. It provides insights into the metabolic pathways and pharmacokinetics of brinzolamide, contributing to a better understanding of its therapeutic effects and potential side effects .

生物活性

N-Desethyl brinzolamide is an active metabolite of brinzolamide, a carbonic anhydrase inhibitor primarily used in the treatment of elevated intraocular pressure (IOP) associated with glaucoma. Understanding the biological activity of this compound is crucial for optimizing its therapeutic applications and assessing its pharmacological profile.

This compound functions as a reversible inhibitor of carbonic anhydrases (CAs), particularly carbonic anhydrase I (CA-I) and carbonic anhydrase II (CA-II). By inhibiting these enzymes, it reduces the production of bicarbonate ions, leading to decreased aqueous humor secretion and, consequently, lower IOP. This mechanism is pivotal in managing conditions like glaucoma, where controlling IOP is essential to prevent optic nerve damage.

The metabolic pathway leading to this compound involves the dealkylation of brinzolamide via cytochrome P450 enzymes, predominantly CYP3A4, with contributions from CYP2A6, CYP2B6, CYP2C8, and CYP2C9. This metabolic transformation retains significant biological activity, allowing this compound to contribute effectively to the therapeutic effects of its parent compound .

Pharmacokinetics

The pharmacokinetics of this compound reveal that it accumulates in red blood cells , where it binds to carbonic anhydrases. This accumulation may influence systemic enzyme activity and pharmacological effects beyond ocular applications. Studies indicate that this compound does not significantly inhibit cytochrome P450 enzymes at clinically relevant concentrations, suggesting a lower risk of drug-drug interactions when co-administered with other medications .

Key Pharmacokinetic Parameters

ParameterValue
AbsorptionTopical ocular administration
Volume of DistributionNot Available
Protein Binding~60%
MetabolismHepatic via CYP450 enzymes
Primary MetaboliteThis compound

Clinical Studies and Efficacy

Clinical studies have demonstrated the efficacy of this compound in reducing IOP. In a study involving a fixed-dose combination of brinzolamide and brimonidine, the pharmacokinetics showed comparable RBC saturation levels for both compounds following administration. This suggests that this compound retains its effectiveness in conjunction with other therapies .

Case Study: Pediatric Glaucoma Treatment
A clinical trial assessed the efficacy of brinzolamide in pediatric patients under six years old diagnosed with glaucoma. Results indicated that patients naive to IOP therapy experienced significant reductions in IOP, comparable to those seen in adult populations. This reinforces the clinical relevance of both brinzolamide and its active metabolite in diverse patient demographics .

Safety Profile

This compound has been evaluated for mutagenic potential and reproductive toxicity. Studies indicate that it does not exhibit mutagenic properties across various assays, including the Ames test and mouse micronucleus assay. Furthermore, reproductive studies in rats revealed no adverse effects on fertility at doses significantly higher than typical human exposure .

特性

IUPAC Name

(4R)-4-amino-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O5S3/c1-18-4-2-3-13-6-8(11)7-5-9(20(12,14)15)19-10(7)21(13,16)17/h5,8H,2-4,6,11H2,1H3,(H2,12,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBJPOIMDXIBKC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCN1C[C@@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434352
Record name N-DESETHYL BRINZOLAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404034-55-5
Record name N-Desethyl-brinzolamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404034555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESETHYL BRINZOLAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESETHYL-BRINZOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88WG3B2PNK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-Desethyl brinzolamide
Reactant of Route 2
N-Desethyl brinzolamide
Reactant of Route 3
N-Desethyl brinzolamide
Reactant of Route 4
N-Desethyl brinzolamide
Reactant of Route 5
N-Desethyl brinzolamide
Reactant of Route 6
N-Desethyl brinzolamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。